molecular formula C8H10N2O2 B1346906 N-(2-Hydroxyethyl)isonicotinamide CAS No. 6265-74-3

N-(2-Hydroxyethyl)isonicotinamide

Cat. No. B1346906
CAS RN: 6265-74-3
M. Wt: 166.18 g/mol
InChI Key: QVPWDPDVDVVXIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl)isonicotinamide and its derivatives has been explored in various studies. For instance, the synthesis of isonicotinamide complexes with dicarboxylic acids was achieved through reactions involving nicotinamide and isonicotinamide with metal centers, as reported in the synthesis of compounds such as {[Cu(μ2-ida)(na)]·H2O}n and [Cu(oda)(H2O)2(ina)] . Another study employed isonicotinamide as a supramolecular reagent to create a family of inorganic–organic hybrid materials, demonstrating its versatility in forming consistent 1-D chains despite the presence of disruptive molecules . Additionally, derivatives of isonicotinamide have been synthesized, such as N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, by reacting isoniazid and 2-hydroxy benzaldehyde with mercaptoacetic acid .

Molecular Structure Analysis

The molecular structure of isonicotinamide and its derivatives has been characterized using various spectroscopic methods. Single crystal X-ray diffraction was used to determine the structure of isonicotinamide complexes, revealing that ina and na ligands connect to metal centers from the pyridyl nitrogen atom . The crystal structure of N-ferrocenyl isonicotinamide was determined at 100 K, showing orthorhombic symmetry and a twisted amide group relative to the pyridyl group . The crystal structures of five solid forms from isonicotinamide and carboxylic acids were also characterized, highlighting the presence of strong N-H···O, O-H···N, and O-H···O hydrogen bonds .

Chemical Reactions Analysis

Isonicotinamide serves as a versatile ligand in chemical reactions, forming complexes with various metal ions and participating in the formation of supramolecular structures. The studies demonstrate its ability to act as a bridging ligand or to form chelating ligands with metal centers . The compound also reacts with different carboxylic acids to form co-crystals and organic salts, facilitated by classical hydrogen bonds and other noncovalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinamide derivatives have been investigated, including their thermal, photoluminescence, and optical absorption properties . The solid-state cyclic voltammetry of N-ferrocenyl isonicotinamide indicates its ability to support a mixed-valent redox state due to its hydrogen bonding network . The melting points of various solid forms of isonicotinamide have been reported, and their structural stability is attributed to a delicate balance of various weak nonbonding interactions .

Relevant Case Studies

Case studies involving isonicotinamide derivatives have shown promising biological activities. For example, synthesized isonicotinamide derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli . Another derivative, 2-hydroxy-N-phenylnicotinamide, showed potential anticancer activity with an IC50 value of 85 μg/mL against P388 Murine Leukemia cells .

Scientific Research Applications

Antitumor Medicine Synthesis

N-(2-Hydroxyethyl)isonicotinamide has been utilized in the synthesis of potential antitumor medicines. A study by Fedorov et al. (2001) describes the synthesis of previously unknown N-(2-nitroxyethyl)isonicotinamide, which was used as a ligand in reactions with PdCl2 and PtCl2 to prepare new complexes. These complexes are potential candidates for antitumor medicines (Fedorov et al., 2001).

Supramolecular Chemistry

Isonicotinamide has been employed as a supramolecular reagent in the synthesis of various Cu(II) complexes, demonstrating its utility in creating inorganic-organic hybrid materials. Aakeröy et al. (2003) conducted a study illustrating how isonicotinamide, combined with different inorganic building blocks, leads to the formation of infinite 1-D chains, showcasing its versatility in supramolecular synthesis (Aakeröy et al., 2003).

Hydrogel Formation

Research by Kumar et al. (2004) indicates that derivatives of isonicotinamide, such as N-(4-pyridyl)isonicotinamide, can act as efficient hydrogelators. This study found that N-(4-pyridyl)isonicotinamide is an effective agent for forming hydrogels, with a wide range of concentrations suitable for gel formation (Kumar et al., 2004).

Cyclization in Organic Synthesis

Brice and Clayden (2009) investigated isonicotinamides carrying various substituents and found that they undergo cyclization, giving rise to spirocyclic compounds. This process involves the dearomatization of both nucleophilic and electrophilic heterocycles (Brice & Clayden, 2009).

Safety And Hazards

“N-(2-Hydroxyethyl)isonicotinamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

N-(2-hydroxyethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPWDPDVDVVXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064184
Record name N-(2-Hydroxyethyl)-4-pyridinecarboxamide
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-(2-Hydroxyethyl)isonicotinamide

CAS RN

6265-74-3
Record name N-(2-Hydroxyethyl)isonicotinamide
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Record name N-Hydroxyethylisonicotinamide
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Record name 6265-74-3
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Record name 4-Pyridinecarboxamide, N-(2-hydroxyethyl)-
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Record name N-(2-Hydroxyethyl)-4-pyridinecarboxamide
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Record name N-(2-hydroxyethyl)isonicotinamide
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Record name N-HYDROXYETHYLISONICOTINAMIDE
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Synthesis routes and methods

Procedure details

To a mixture of 1.69 g of the nitric ester of monoethanolamine nitrate in 5 ml of water, 3.8 ml of 35% potassium carbonate solution and 17 ml of tetrahydrofuran were added alternately 3 g of isonicotinyl chloride hydrochloride and 11.2 ml of 35% potassium carbonate aqueous solution over 30 minutes under stirring at 0° to 5° C. The reaction mixture was stirred for an additional 15 minutes, and the organic layer was separated. The aqueous layer was extracted with tetrahydrofuran and the extract was combined with the previously separated organic layer. The combined organic layers were dried over anhydrous sodium sulfate and filtered. Evaporation of the solvent in vacuo and crystallization of the residue afforded the nitric ester of N-(2-hydroxyethyl) isonicotinamide.
[Compound]
Name
nitric ester
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Pereira, HG Ferreira, MS Schultz, J Milanez… - Inorganica chimica …, 2005 - Elsevier
Spectroscopic (IR, 31 P NMR and UV–Vis) and electrochemical studies on fac-[Mn(CO) 3 (L′–L′)(L)] 0/+ ,where L′–L′=1,2-bis(diphenylphosphino)ethane (dppe) or 1,10-…
Number of citations: 30 www.sciencedirect.com
S Liu, DS Edwards, AR Harris - Bioconjugate chemistry, 1998 - ACS Publications
A hydrazinonicotinamide-functionalized cyclic platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist [HYNICtide, cyclo(d-Val-NMeArg-Gly-Asp-Mamb(5-(6-(6-hydrazinonicotinamido…
Number of citations: 107 pubs.acs.org
IC César, AM Godin, DP Araujo, FC Oliveira… - Bioorganic & Medicinal …, 2014 - Elsevier
Nicorandil (N-(2-hydroxyethyl)nicotinamide nitrate) is an antianginal drug, which activates guanylyl cyclase and opens the ATP-dependent K + channels, actions that have been …
Number of citations: 14 www.sciencedirect.com
BS Fedorov, MA Fadeev, GI Kozub… - Russian Chemical …, 2011 - Springer
Complexes of platinum tetrachloride with substituted nicotinamides and isonicotinamides were synthesized by the reactions of the corresponding amides with hexachloroplatinic acid. …
Number of citations: 5 link.springer.com
S Liu, MC Ziegler, DS Edwards - Bioconjugate chemistry, 2000 - ACS Publications
This report describes the first example of using radio-LC-MS for determining the composition of 99m Tc radiopharmaceuticals at the tracer level. The in-line radiometric detector is a …
Number of citations: 50 pubs.acs.org
A Hirano, A Sekine, H Uekusa, Y Ohashi - Bulletin of the Chemical …, 2011 - journal.csj.jp
The 4-cyanobutyl groups of (4-cyanobutyl)(dimethylglyoximato)[O-(diphenylboranylium)dimethylglyoximato](pyridine)cobalt(III) and (4-cyanobutyl)(dimethylglyoximato)[O-(…
Number of citations: 6 www.journal.csj.jp
CY Wu, Y Yi - Journal of Hainan Medical University, 2018 - scholar.archive.org
Objective: To study the effect of nicorandil on postoperative myocardial injury, platelet function and inflammatory response in patients with slow reflow in PCI. Methods: Patients who …
Number of citations: 0 scholar.archive.org
S Katano, K Oikawa, T Matsumoto - PROGRESS REPORT ON …, 2000 - inis.iaea.org
Chalcogenide spinel compounds have been extensively studied for their unique crystal structure, magnetism, superconductivity, and so forth. Thiospinel CuIr2S4, which was newly …
Number of citations: 3 inis.iaea.org
R Gladysz - Fragment-based approaches to inhibitors of … - repository.uantwerpen.be
The content of this chapter is based on: Gladysz, R.; Adriaenssens, Y.; De Winter, H., Joossens, J.; Lambeir, A.-M.; Augustyns, K.; Van der Veken, P. Discovery and SAR of novel and …
Number of citations: 0 repository.uantwerpen.be
R Gladysz, Y Adriaenssens, H De Winter… - Journal of medicinal …, 2015 - ACS Publications
Urokinase plasminogen activator (uPA) is a biomarker and therapeutic target for several cancer types. Its inhibition is regarded as a promising, noncytotoxic approach in cancer therapy …
Number of citations: 42 pubs.acs.org

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